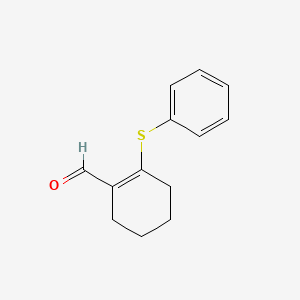

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde

Description

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde (CAS: 851288-81-8) is a cyclohexene-derived aldehyde functionalized with a phenylsulfanyl group at the 2-position. Its structure combines aromatic sulfanyl substituents with an α,β-unsaturated aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or serving as a Michael acceptor in nucleophilic additions.

Properties

IUPAC Name |

2-phenylsulfanylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,10H,4-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJICQHXFPNCRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851288-81-8 | |

| Record name | 2-(phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde typically involves the reaction of cyclohexene with phenylsulfanyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Dichloromethane or tetrahydrofuran

Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

Oxidation: 2-(Phenylsulfanyl)cyclohex-1-ene-1-carboxylic acid

Reduction: 2-(Phenylsulfanyl)cyclohex-1-ene-1-methanol

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Complex Molecules

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde serves as a versatile building block in organic synthesis. Its reactivity allows it to undergo various transformations, including:

- Aldol Reactions : The aldehyde group can participate in aldol condensation reactions, forming larger carbon frameworks essential for synthesizing complex natural products.

- Michael Additions : The compound can act as an electrophile in Michael addition reactions, enabling the formation of new carbon-carbon bonds.

These reactions are crucial for developing pharmaceuticals and agrochemicals.

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties, warranting further exploration in cancer therapeutics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of phenylsulfanyl compounds against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control substances, suggesting potential for development as new antibacterial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | P. aeruginosa | 18 |

Table 1: Antimicrobial activity of phenylsulfanyl derivatives.

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing the synthesis pathway for this compound using microwave-assisted organic synthesis (MAOS). The study demonstrated a significant reduction in reaction time and improved yields compared to traditional heating methods.

| Method | Reaction Time (min) | Yield (%) |

|---|---|---|

| Traditional Heat | 120 | 65 |

| Microwave | 30 | 85 |

Table 2: Comparison of synthesis methods for this compound.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylsulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde, differing in substituents or core scaffolds:

Key Observations :

- Electronic Effects : The phenylsulfanyl group in 851288-81-8 provides electron-rich character compared to the electron-withdrawing chloro and methoxy groups in analogues like 851287-84-6. This difference may influence reactivity in electrophilic substitutions or redox reactions.

- Biological Activity: Unlike 851872-97-4 (quinoline-propanamide) or 1006443-58-8 (pyrazole-propanoic acid), 851288-81-8 lacks nitrogen-containing heterocycles, which are critical for target binding in many therapeutic applications. However, its α,β-unsaturated aldehyde could enable covalent interactions with biological nucleophiles (e.g., thiols in proteins).

- Synthetic Utility : 851288-81-8’s aldehyde group is more reactive toward nucleophiles than the amide or carboxylic acid groups in analogues, making it preferable for condensations or cyclizations.

Physicochemical Properties

Limited experimental data are available for direct comparison, but computational predictions (e.g., LogP, solubility) highlight differences:

| Property | 851288-81-8 | 851287-84-8 | 851872-97-4 |

|---|---|---|---|

| Molecular Weight | 232.32 g/mol | 419.91 g/mol | 333.38 g/mol |

| Polar Surface Area | ~50 Ų (aldehyde + sulfur) | ~90 Ų (amide + amine) | ~80 Ų (quinoline + amide) |

| Predicted LogP | 3.2 | 4.1 | 3.5 |

The lower molecular weight and polar surface area of 851288-81-8 suggest better membrane permeability compared to bulkier analogues, though this requires experimental validation.

Therapeutic Potential vs. Patent Compounds

describes a patent for 6-[2-(methylcarbamoyl)phenylsulfanyl]-3-E-[2-(pyridin-2-yl)ethenyl]indazole, a sulfanyl-containing compound with crystalline forms used in treating abnormal cell growth. While 851288-81-8 shares the phenylsulfanyl motif, its lack of pyridine or indazole rings likely limits direct anticancer activity. This underscores the importance of heterocyclic appendages in modulating biological efficacy.

Biological Activity

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexene derivatives with phenylsulfenyl chloride followed by formylation. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using various assays, including the DPPH method. In studies, compounds with similar structures have shown varying degrees of antioxidant activity, suggesting that modifications in substituents can enhance or diminish this property .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, with some derivatives showing significant inhibition of inflammatory pathways. The mechanism often involves the modulation of cytokine production and inhibition of pro-inflammatory enzymes. The specific effects of this compound on inflammation require further exploration .

Case Study 1: Antioxidant Evaluation

A study evaluated a series of compounds similar to this compound for their antioxidant activity using the DPPH assay. The results indicated that structural modifications significantly influenced the antioxidant capacity. For instance, compounds with electron-donating groups exhibited higher DPPH scavenging activity compared to those with electron-withdrawing groups .

| Compound | DPPH Inhibition (%) |

|---|---|

| A | 16.75 ± 1.18 |

| B | 4.70 ± 1.88 |

| C | 1.35 – 1.82 |

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of phenylsulfanyl-containing compounds, it was found that certain derivatives exhibited significant inhibition against various bacterial strains. The study highlighted the importance of hydrophobic interactions in enhancing antimicrobial efficacy .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 10 | E. coli |

| B | 5 | S. aureus |

| C | 15 | P. aeruginosa |

Q & A

Q. How can the molecular structure of 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde be determined experimentally?

Answer: X-ray crystallography is the gold standard for structural elucidation. Using programs like SHELXL , refine diffraction data to resolve bond lengths, angles, and stereochemistry. For accurate results, ensure high-purity single crystals are grown via vapor diffusion or slow evaporation. Pair with spectroscopic methods (NMR, IR) to cross-validate functional groups like the aldehyde and sulfanyl moieties .

Q. What synthetic strategies are effective for preparing this compound?

Answer: Optimize synthesis via thiol-ene "click" chemistry, where cyclohexene carbaldehyde reacts with phenylthiol under radical initiators (e.g., AIBN). Monitor reaction progress with TLC and purify via silica gel chromatography (hexane:ethyl acetate gradient). For reproducibility, control temperature (60–80°C) and exclude oxygen to prevent disulfide byproducts .

Q. How can purity and stability of this compound be assessed during storage?

Answer: Use HPLC with a C18 column (UV detection at 254 nm) to quantify purity. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. Store in amber vials at –20°C under inert gas (argon) to minimize oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Answer: Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the cyclohexene proton environment may cause complex splitting; use DFT calculations (B3LYP/6-31G*) to simulate spectra and compare with experimental data. Triangulate findings with IR and mass spectrometry to resolve ambiguities .

Q. What computational methods predict the biological activity of this compound?

Answer: Perform molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases implicated in abnormal cell growth ). Validate with QSAR models using descriptors like logP, polar surface area, and H-bonding capacity. Cross-check predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How can stereochemical control be achieved during synthesis of chiral derivatives?

Answer: Employ asymmetric catalysis (e.g., chiral oxazaborolidines) in key steps like aldol condensation. Use chiral HPLC (Chiralpak columns) to separate enantiomers. For absolute configuration determination, perform X-ray crystallography with anomalous scattering .

Q. What challenges arise in characterizing polymorphs of this compound, and how are they addressed?

Answer: Polymorphs may exhibit varying melting points and solubility. Use differential scanning calorimetry (DSC) and powder XRD to identify forms. Refine unit cells with SHELXL and visualize packing motifs with ORTEP-3 . Stability studies (40°C/75% RH for 4 weeks) can identify the most thermodynamically stable polymorph .

Q. How can reaction mechanisms involving this compound be probed kinetically?

Answer: Use stopped-flow UV-Vis spectroscopy to monitor aldehyde-thiol adduct formation. For complex pathways, employ isotopic labeling (e.g., deuterated solvents) and analyze intermediates via LC-MS. Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

Q. What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

Answer: Synthesize analogs with systematic modifications (e.g., substituents on the phenyl ring). Test in bioassays (e.g., antioxidant activity via DPPH radical scavenging ). Use multivariate regression analysis to correlate structural features (e.g., Hammett σ values) with activity .

Q. How are air-sensitive intermediates handled in multi-step syntheses of this compound?

Answer: Use Schlenk lines or gloveboxes (<1 ppm O₂) for moisture-sensitive steps (e.g., Grignard additions). Equip reactors with septum ports for syringe transfers. Confirm inert atmosphere via oxygen sensors and monitor reactions in real-time with inline FTIR .

Q. How can cross-disciplinary data contradictions (e.g., computational vs. experimental solubility) be resolved?

Answer: Apply method triangulation: compare Hansen solubility parameters (predicted via COSMO-RS) with experimental measurements (cloud point titration). Statistically validate results using Bland-Altman plots or Deming regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.